Cas no 80120-03-2 (4-(3-Methylphenyl)piperidine hydrochloride)

4-(3-Methylphenyl)piperidine hydrochloride is a piperidine derivative with a substituted phenyl group, commonly utilized in pharmaceutical and organic synthesis research. Its structural features, including the methylphenyl substitution and hydrochloride salt form, enhance solubility and stability, making it a valuable intermediate in medicinal chemistry. The compound is particularly relevant in the development of central nervous system (CNS) targeting agents due to the piperidine scaffold's affinity for neurological receptors. Its well-defined chemical properties and consistent purity ensure reliable performance in synthetic applications. Researchers favor this compound for its versatility in constructing complex molecules and its potential role in studying receptor-ligand interactions.
4-(3-Methylphenyl)piperidine hydrochloride structure
80120-03-2 structure
Product name:4-(3-Methylphenyl)piperidine hydrochloride
CAS No:80120-03-2
MF:C12H18ClN
MW:211.731022357941
MDL:MFCD02178907
CID:1072113
PubChem ID:21936967

4-(3-Methylphenyl)piperidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-(3-Methylphenyl)piperidine hydrochloride
    • 4-(3-methylphenyl)piperidinium chloride
    • 4-(3-toluyl)piperidine hydrochloride
    • AG-L-32631
    • CHEMBL2011548
    • CTK6C0988
    • SureCN2802413
    • DTXSID60620369
    • FT-0744757
    • 4-(3-Methylphenyl)piperidine--hydrogen chloride (1/1)
    • MFCD02178907
    • ZVKQARCPEZNELE-UHFFFAOYSA-N
    • Z3234811074
    • SCHEMBL2802413
    • EN300-7460565
    • 4-(3-methylphenyl)piperidine;hydrochloride
    • AS-36933
    • 4-(3-methylphenyl)-piperidine hydrochloride
    • 80120-03-2
    • 4-(3-methylphenyl)piperidine hydrochloride, AldrichCPR
    • 4-(3-METHYLPHENYL)PIPERIDINE HCL
    • AKOS015844653
    • 4-(m-tolyl)piperidine hydrochloride
    • 4-(3-METHYLPHENYL) PIPERIDINE HYDROCHLORIDE
    • 4-(M-tolyl)piperidinehydrochloride
    • CS-0172101
    • DB-075654
    • MDL: MFCD02178907
    • Inchi: InChI=1S/C12H17N.ClH/c1-10-3-2-4-12(9-10)11-5-7-13-8-6-11;/h2-4,9,11,13H,5-8H2,1H3;1H
    • InChI Key: ZVKQARCPEZNELE-UHFFFAOYSA-N
    • SMILES: CC1=CC(=CC=C1)C2CCNCC2.Cl

Computed Properties

  • Exact Mass: 211.1127773g/mol
  • Monoisotopic Mass: 211.1127773g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų

4-(3-Methylphenyl)piperidine hydrochloride Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

4-(3-Methylphenyl)piperidine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7460565-0.05g
4-(3-methylphenyl)piperidine hydrochloride
80120-03-2 95%
0.05g
$52.0 2024-05-23
Enamine
EN300-7460565-0.1g
4-(3-methylphenyl)piperidine hydrochloride
80120-03-2 95%
0.1g
$78.0 2024-05-23
Enamine
EN300-7460565-1.0g
4-(3-methylphenyl)piperidine hydrochloride
80120-03-2 95%
1.0g
$225.0 2024-05-23
TRC
M012050-50mg
4-(3-Methylphenyl)piperidine Hydrochloride
80120-03-2
50mg
$ 155.00 2022-06-04
TRC
M012050-100mg
4-(3-Methylphenyl)piperidine Hydrochloride
80120-03-2
100mg
$ 260.00 2022-06-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M906749-250mg
4-(3-Methylphenyl)piperidine hcl
80120-03-2 95%
250mg
¥472.50 2022-01-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M906749-1g
4-(3-Methylphenyl)piperidine hcl
80120-03-2 95%
1g
¥1,011.60 2022-01-10
Enamine
EN300-7460565-2.5g
4-(3-methylphenyl)piperidine hydrochloride
80120-03-2 95%
2.5g
$304.0 2024-05-23
Aaron
AR00G4SX-10g
4-(3-METHYLPHENYL) PIPERIDINE HYDROCHLORIDE
80120-03-2 95%
10g
$992.00 2023-12-13
Aaron
AR00G4SX-50mg
4-(3-METHYLPHENYL) PIPERIDINE HYDROCHLORIDE
80120-03-2 95%
50mg
$97.00 2025-03-21

Additional information on 4-(3-Methylphenyl)piperidine hydrochloride

Introduction to 4-(3-Methylphenyl)piperidine hydrochloride (CAS No. 80120-03-2)

4-(3-Methylphenyl)piperidine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 80120-03-2, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the piperidine class of heterocyclic amines, characterized by a six-membered ring containing one nitrogen atom. The presence of a 3-methylphenyl (meta-xylene) substituent at the fourth position of the piperidine ring introduces unique pharmacological properties, making it a subject of considerable interest in medicinal chemistry and drug discovery.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, facilitating its use in various biochemical and pharmacological assays. Its structural framework suggests potential interactions with biological targets, particularly those involving neurotransmitter systems. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action for such piperidine derivatives, which has accelerated their exploration in therapeutic applications.

In recent years, derivatives of piperidine have been extensively studied for their role in central nervous system (CNS) drug development. The 3-methylphenyl moiety contributes to the lipophilicity and metabolic stability of the molecule, which are critical factors in determining its bioavailability and pharmacokinetic profile. Studies have indicated that modifications at this position can significantly influence receptor binding affinity, selectivity, and side effect profiles. For instance, analogs with similar structural motifs have been investigated for their potential as antipsychotic, antidepressant, and anxiolytic agents.

The synthesis of 4-(3-Methylphenyl)piperidine hydrochloride typically involves multi-step organic reactions, including nucleophilic substitution, cyclization, and salt formation. Advances in synthetic methodologies have improved the efficiency and scalability of producing this compound, making it more accessible for preclinical and clinical research. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for purity assessment and structural confirmation.

One of the most compelling areas of research involving 4-(3-Methylphenyl)piperidine hydrochloride is its potential as a scaffold for developing novel therapeutics targeting neurological disorders. Preclinical studies have demonstrated that certain piperidine derivatives exhibit properties that may mitigate symptoms associated with conditions such as Parkinson's disease and schizophrenia. The nitrogen atom in the piperidine ring allows for hydrogen bonding interactions with biological targets, enhancing binding specificity. Additionally, the aromatic ring system provides opportunities for further functionalization to fine-tune pharmacological activity.

The pharmacokinetic behavior of 4-(3-Methylphenyl)piperidine hydrochloride is another critical aspect under investigation. Metabolic stability is influenced by the presence of the methyl group on the phenyl ring, which can affect clearance rates through pathways such as cytochrome P450-mediated oxidation. Understanding these metabolic pathways is essential for optimizing drug dosing regimens and minimizing potential drug-drug interactions. Comparative studies with related compounds have provided insights into how structural modifications impact overall pharmacokinetic profiles.

In conclusion, 4-(3-Methylphenyl)piperidine hydrochloride (CAS No. 80120-03-2) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features offer potential advantages in CNS drug development, while ongoing studies continue to elucidate its mechanism of action and optimize its therapeutic index. As computational tools become more sophisticated, virtual screening approaches are increasingly employed to identify novel derivatives with enhanced efficacy and reduced side effects. The continued investigation of this compound underscores its significance in advancing treatments for neurological and psychiatric disorders.

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